molecular formula C26H19ClF3NO3 B11088710 N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide

N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide

Cat. No.: B11088710
M. Wt: 485.9 g/mol
InChI Key: NIODDJTZCKVUOP-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-2-methylphenol with a suitable halogenated compound to introduce the trifluoromethyl group.

    Coupling with naphthalene derivative: The phenoxy intermediate is then coupled with a naphthalene derivative under specific conditions to form the desired product.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide is unique due to its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H19ClF3NO3

Molecular Weight

485.9 g/mol

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C26H19ClF3NO3/c1-15-13-18(27)9-12-22(15)34-23-11-8-17(26(28,29)30)14-21(23)31-25(32)20-10-7-16-5-3-4-6-19(16)24(20)33-2/h3-14H,1-2H3,(H,31,32)

InChI Key

NIODDJTZCKVUOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C4=CC=CC=C4C=C3)OC

Origin of Product

United States

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